![molecular formula C8H9FO2S B1465068 2-Fluoro-4-(methylsulfonyl)toluene CAS No. 828270-60-6](/img/structure/B1465068.png)
2-Fluoro-4-(methylsulfonyl)toluene
Overview
Description
2-Fluoro-4-(methylsulfonyl)toluene is an organic compound with the molecular formula C8H9FO2S. It is a derivative of toluene, where the methyl group is substituted with a fluorine atom and a methylsulfonyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(methylsulfonyl)toluene typically involves the fluorination of 4-(methylsulfonyl)toluene. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor is used under controlled conditions to introduce the fluorine atom into the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(methylsulfonyl)toluene undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-Fluoro-4-(methylsulfonyl)benzoic acid.
Reduction: 2-Fluoro-4-(methylthio)toluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions .
- Reactivity Studies : The presence of both a fluorine atom and a methylsulfonyl group enhances its reactivity profile, making it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts methyl group to carboxylic acid derivatives | KMnO4, CrO3 |
Reduction | Reduces sulfonyl group to sulfide | LiAlH4, H2 with palladium catalyst |
Substitution | Fluorine can be replaced by nucleophiles | Amines, thiols under basic conditions |
Biology
- Biological Activity Investigation : Preliminary studies indicate that 2-Fluoro-4-(methylsulfonyl)toluene may interact with various biological targets, influencing pathways related to inflammation and infection. Its structural features suggest potential applications in drug development .
- Mechanism of Action : The compound's interactions in biological systems are primarily due to the electrostatic interactions and hydrogen bonding capabilities of its functional groups. These interactions can affect enzymatic activities and receptor binding affinities .
Medicine
- Drug Development : As a building block for pharmaceuticals, this compound is explored for its potential use in developing new therapeutic agents. Its unique properties may contribute to the efficacy and specificity of pharmaceutical compounds .
- Case Studies : Various studies have highlighted the compound's role in synthesizing biologically active molecules. For instance, derivatives of this compound have been investigated for their anti-inflammatory properties .
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(methylsulfonyl)toluene involves its interaction with various molecular targets. The fluorine atom and sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzymatic activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(methylthio)toluene: Similar structure but with a methylthio group instead of a methylsulfonyl group.
4-Fluoro-2-(methylsulfonyl)toluene: The positions of the fluorine and methylsulfonyl groups are reversed.
2-Fluoro-4-(methylsulfonyl)benzoic acid: An oxidized derivative with a carboxylic acid group.
Uniqueness
2-Fluoro-4-(methylsulfonyl)toluene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a fluorine atom and a methylsulfonyl group allows for unique reactivity and interactions, making it valuable in various chemical and biological applications .
Biological Activity
2-Fluoro-4-(methylsulfonyl)toluene is an aromatic compound characterized by the presence of a fluorine atom and a methylsulfonyl group attached to a toluene backbone. Its molecular formula is C8H9FO2S, with a molecular weight of approximately 188.22 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental science, due to its unique structural features and potential biological activities.
The molecular structure of this compound allows for diverse chemical interactions. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the sulfonyl group may influence the compound's reactivity and binding affinity to biological targets. These interactions are critical for understanding the compound's biological activity, particularly its effects on enzymatic processes and receptor binding.
Types of Reactions
This compound can undergo several chemical reactions:
- Oxidation : Can be oxidized to form carboxylic acid derivatives.
- Reduction : The sulfonyl group can be reduced to a sulfide.
- Substitution : The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Biological Activity
Preliminary studies suggest that this compound may interact with various biological targets, potentially influencing pathways related to inflammation and infection. Its biological activity has been investigated in several contexts:
Interaction Studies
Research indicates that compounds with similar structures may interact with biomolecules involved in inflammatory responses. For example, studies have shown that fluorinated aromatic compounds can induce the expression of certain enzymes, such as toluene dioxygenase in Pseudomonas putida, which is crucial for the degradation of aromatic hydrocarbons .
Toxicity Assessments
In vitro toxicity measurements have been conducted using human lung cells (A549) exposed to various chemical environments, including those containing this compound. These studies aim to assess the compound's potential cytotoxic effects and its impact on cellular functions such as membrane integrity and oxidative stress .
Case Studies
- Biodegradation Studies : A study on Pseudomonas putida F1 demonstrated that fluorinated compounds could enhance the degradation of aromatic hydrocarbons. The presence of this compound was shown to upregulate genes involved in the degradation pathway, suggesting its role as an inducer for metabolic processes .
- Environmental Impact : Research focusing on the environmental fate of sulfonyl-containing compounds highlighted the potential for this compound to undergo microbial transformations that could mitigate its toxicity in contaminated environments.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals variations in biological activity based on substitution patterns:
Compound Name | Structure | Unique Features |
---|---|---|
4-Fluoro-2-(methylsulfonyl)toluene | Fluorine at position 4 | Different position of the methylsulfonyl group |
2-Chloro-4-(methylsulfonyl)toluene | Chlorine atom instead of fluorine | Potentially different reactivity profiles |
3-Fluoro-4-(methylsulfonyl)toluene | Fluorine at the meta position | Variations in interaction with biological targets |
Properties
IUPAC Name |
2-fluoro-1-methyl-4-methylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2S/c1-6-3-4-7(5-8(6)9)12(2,10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSGZPNRSFBICJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697223 | |
Record name | 2-Fluoro-4-(methanesulfonyl)-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828270-60-6 | |
Record name | 2-Fluoro-1-methyl-4-(methylsulfonyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=828270-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-(methanesulfonyl)-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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